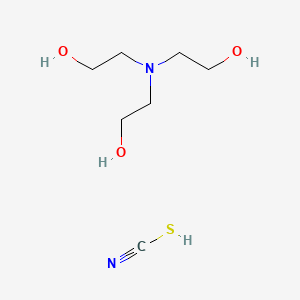

Triethanolamine thiocyanate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

7048-26-2 |

|---|---|

Molecular Formula |

C6H15NO3.CHNS C7H16N2O3S |

Molecular Weight |

208.28 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;thiocyanic acid |

InChI |

InChI=1S/C6H15NO3.CHNS/c8-4-1-7(2-5-9)3-6-10;2-1-3/h8-10H,1-6H2;3H |

InChI Key |

VTKGGWOFETWPBG-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CCO)CCO.C(#N)S |

Origin of Product |

United States |

Synthetic Methodologies for Triethanolamine Thiocyanate Systems

Direct Synthesis of Mixed-Ligand Triethanolamine-Thiocyanate Metal Complexes

The direct synthesis of mixed-ligand triethanolamine-thiocyanate metal complexes is a common and straightforward approach to obtaining these coordination compounds. This method typically involves the reaction of a divalent transition metal salt with triethanolamine (B1662121) (tea) and a thiocyanate (B1210189) salt in a suitable solvent. The resulting complexes can exhibit different structural architectures, including mononuclear and dimeric forms, depending on the metal ion and reaction conditions.

The synthesis of mixed-ligand complexes of divalent transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) with triethanolamine and thiocyanate has been reported. These syntheses are typically carried out in a methanolic solution. The general procedure involves dissolving the metal salt, such as Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, or Zn(NO₃)₂·6H₂O, and a thiocyanate source like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in methanol. Triethanolamine is then added to this solution, leading to the formation of the desired complex. The final products are often obtained by slow evaporation of the solvent, resulting in the crystallization of the metal complexes.

The coordination environment of the metal ions in these complexes varies. For instance, in the mononuclear complexes of Ni(II) and Zn(II) with triethanolamine and thiocyanate, the triethanolamine ligand coordinates to the metal ion. In contrast, dimeric structures have been observed for Co(II) and Cu(II) complexes with diethanolamine (B148213), a related ligand, suggesting the potential for similar architectures with triethanolamine.

A general method for preparing anhydrous thiocyanate salts of manganese, iron, nickel, or cobalt involves a metathetical reaction in a lower monohydric alcohol solvent between an alkali metal or ammonium thiocyanate and a sulfate (B86663) or chloride of the divalent metal. organic-chemistry.org This process precipitates the alkali metal or ammonium sulfate/chloride, leaving the divalent metal thiocyanate in solution, which can then be reacted with triethanolamine. organic-chemistry.org

Table 1: Synthetic Procedures for Divalent Transition Metal Triethanolamine-Thiocyanate Complexes

| Metal Ion | Starting Metal Salt | Thiocyanate Source | Solvent | Resulting Complex Type | Reference |

| Co(II) | Co(NO₃)₂·6H₂O | KSCN/NH₄SCN | Methanol | Mononuclear/Dimeric Potential | mdpi.com |

| Ni(II) | Ni(NO₃)₂·6H₂O | KSCN/NH₄SCN | Methanol | Mononuclear | mdpi.com |

| Cu(II) | Cu(NO₃)₂·3H₂O | KSCN/NH₄SCN | Methanol | Mononuclear/Dimeric Potential | mdpi.com |

| Zn(II) | Zn(NO₃)₂·6H₂O | KSCN/NH₄SCN | Methanol | Mononuclear | mdpi.com |

The resulting architecture of the metal complexes, whether mononuclear or dimeric, is influenced by the specific metal ion and the stoichiometry of the reactants. mdpi.com For example, with triethanolamine and thiocyanate, Ni(II) and Zn(II) tend to form mononuclear complexes. mdpi.com In these structures, a single metal center is coordinated by the triethanolamine and thiocyanate ligands.

While detailed structural information for dimeric triethanolamine-thiocyanate complexes is less common in the provided sources, studies on the related diethanolamine (dea) ligand show the formation of dimeric structures for Co(II) and Cu(II). mdpi.com In the case of the dimeric copper(II) complex with diethanolamine, [Cu₂(μ-dea)₂(NCS)₂], the diethanolamine ligands act as bridging ligands between the two copper centers. mdpi.com This suggests that triethanolamine, with its potential for multiple coordination sites, could also facilitate the formation of polynuclear or dimeric structures under appropriate synthetic conditions. The synthesis of such architectures often relies on the careful control of reaction parameters like temperature, concentration, and solvent.

Indirect Synthetic Routes for Thiocyanate Functionalization

Indirect synthetic routes for incorporating the thiocyanate group are prevalent in organic chemistry and can be adapted for molecules containing functionalities similar to those in triethanolamine. These methods focus on the conversion of other functional groups into a thiocyanate.

A practical method for the synthesis of thiocyanates involves the cyanation of thiols and disulfides. nih.gov This can be achieved using cyanobenziodoxolone hypervalent iodine reagents, which allow for the conversion of both aliphatic and aromatic thiols into their corresponding thiocyanates in good yields at room temperature. nih.gov This method is noted for its high chemoselectivity. nih.gov The complete conversion of disulfides to thiocyanates is also possible through this approach. nih.gov

Another approach involves the electrochemical cyanation of thiophenols or thiols using trimethylsilyl (B98337) cyanide (TMSCN), which provides thiocyanates under mild, oxidant- and transition-metal-free conditions. organic-chemistry.org Symmetrical disulfanes can also be synthesized from organic thiocyanates at room temperature using sodium in silica (B1680970) gel, offering an alternative pathway that avoids the use of foul-smelling thiols. organic-chemistry.org The oxidative coupling of thiols is a direct method to form disulfides, which can then potentially be converted to thiocyanates. nih.gov

Table 2: Methods for the Formation of Thiocyanates from Thiol and Disulfide Precursors

| Precursor | Reagent(s) | Key Features | Reference |

| Thiols/Disulfides | Cyanobenziodoxolone | High chemoselectivity, room temperature reaction | nih.gov |

| Thiophenols/Thiols | Trimethylsilyl cyanide (TMSCN) | Electrochemical, mild, oxidant- and transition-metal-free | organic-chemistry.org |

| Organic Thiocyanates | Sodium in silica gel | Forms symmetrical disulfanes, avoids use of thiols | organic-chemistry.org |

| Thiols | Various oxidizing agents | Oxidative coupling to form disulfides | nih.gov |

Electrophilic thiocyanation is a primary method for introducing the -SCN functional group onto organic molecules, particularly aromatic and heteroaromatic compounds. mdpi.comresearchgate.net This strategy involves the generation of an electrophilic thiocyanating agent that then reacts with the nucleophilic substrate.

A common approach is the in situ generation of an electrophilic thiocyanating species. For instance, the reaction of N-bromosuccinimide (NBS) with potassium thiocyanate (KSCN) generates N-thiocyanatosuccinimide (NTS), which serves as an electrophilic thiocyanate precursor. mdpi.com This method has been successfully used for the thiocyanation of anilines and other activated aromatic compounds with good regioselectivity and high yields. mdpi.com Similarly, a combination of N-chlorosuccinimide and sodium thiocyanate (NaSCN) under milling conditions can be used for the solvent-free electrophilic C-H thiocyanation of indoles and imidazo[1,2-a]pyridines. rsc.org

Other electrophilic glycoluril-based N-XCN reagents (where X = S) have been developed for the thiocyanation of (hetero)arenes, offering an atom-economic approach with minimal waste. rsc.org The use of o-iodoxybenzoic acid (IBX) with ammonium thiocyanate is another effective method for the electrophilic thiocyanation of indoles, pyrroles, and arylamines under mild and neutral conditions. thieme-connect.com

Preparation of Triethanolamine-Containing Materials for Specific Applications

Triethanolamine is a versatile chemical used in a wide range of industrial applications, including the manufacturing of surfactants, corrosion inhibitors, and as a component in cement grinding, liquid laundry detergents, dishwashing liquids, and paints. chemicalbook.com Its properties, such as its ability to neutralize fatty acids, buffer pH, and solubilize oils, make it a valuable ingredient in many formulations. chemicalbook.com Triethanolamine is produced industrially by the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). chemicalbook.comwikipedia.org

While the direct preparation of "triethanolamine thiocyanate" as a simple salt for specific applications is not extensively detailed in the provided search results, related compounds have been synthesized for particular uses. For example, triethylamine (B128534) hydrothiocyanate, a similar amine-based thiocyanate, has been used in the fabrication of dye-sensitized solar cells. researchgate.net In this application, it acts as a crystal growth inhibitor for copper(I) iodide (CuI), which is used as a hole collector, thereby improving the performance of the solar cell. researchgate.net This suggests a potential application area for triethanolamine-based thiocyanate materials in the field of renewable energy.

The preparation of such materials would likely involve the reaction of triethanolamine with a thiocyanate source, potentially in a solvent suitable for the intended application. The resulting material could leverage the properties of both the triethanolamine backbone (e.g., solubility, chelating ability) and the thiocyanate group (e.g., as a ligand, precursor to other sulfur-containing functionalities).

Electrodeposition Techniques Utilizing Triethanolamine Chelation for Thin Film Fabrication (e.g., CuSCN)

The fabrication of high-quality copper(I) thiocyanate (CuSCN) thin films is critical for various optoelectronic applications. Electrodeposition from aqueous solutions presents a cost-effective and scalable method, but the stability of the electrolyte containing both Cu²⁺ and SCN⁻ ions is a significant challenge. Triethanolamine (TEA) has been successfully employed as a chelating agent to overcome this issue.

By adding triethanolamine to the aqueous electrolyte, stable complexes are formed with Cu(II) cations. This chelation prevents the undesired precipitation of copper compounds and stabilizes the solution. Research has shown that these TEA-containing electrolyte solutions are typically basic, with pH values ranging from 8.5 to 9. researchgate.net This basic nature is advantageous as it prevents the acidic etching of substrates like zinc oxide (ZnO) that might be used in photovoltaic cells. researchgate.net

The electrodeposition of CuSCN is performed potentiostatically, meaning it occurs at a constant potential. The specific potential is determined through electrochemical analysis, such as linear sweep voltammetry. researchgate.net Studies have investigated how deposition potentials, temperature, and electrolyte composition affect the resulting film's properties. It has been found that dense CuSCN films with a trigonal pyramid morphology can be produced using this method. researchgate.net These films exhibit high transparency (≥87% in the visible spectrum) and have a direct transition band gap of approximately 3.88 eV. researchgate.net The use of TEA as a complexing agent not only stabilizes the electrolyte but also acts as a surface modifier, promoting controlled, three-dimensional growth for a smooth and homogeneous copper deposit. nottingham.ac.uk

Table 1: Properties of CuSCN Thin Films Electrodeposited with TEA Chelation

| Property | Value / Description | Source |

|---|---|---|

| Electrolyte pH | 8.5–9 | researchgate.net |

| Morphology | Trigonal pyramid | researchgate.net |

| Transmittance | ≥87% in visible range | researchgate.net |

| Direct Band Gap | 3.88 eV | researchgate.net |

Synthesis of Trialkylammonium Thiocyanate Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green alternatives to traditional volatile organic solvents. Trialkylammonium thiocyanates are a class of protic ionic liquids that can be synthesized from trialkylamines.

A representative synthesis involves the reaction of a trialkylamine, such as triethylamine, with ammonium thiocyanate. In one method, the mixture is gently heated to approximately 120°C. This temperature facilitates the reaction, leading to the formation of the triethylammonium (B8662869) thiocyanate ionic liquid and the expulsion of ammonia gas. The resulting product is a viscous, transparent liquid. Excess triethylamine can be removed by washing with a nonpolar solvent like hexane.

Another common synthetic route for producing thiocyanate-containing ILs is through a salt metathesis reaction. dlr.de This process typically involves reacting a trialkylsulfonium iodide precursor with silver thiocyanate. The reaction results in the precipitation of silver iodide, leaving the desired trialkylsulfonium thiocyanate IL in the solution. dlr.de Following purification and drying under reduced pressure, the final product is obtained. These synthesis methods provide access to a range of ionic liquids with varying physical properties.

Table 2: Physical Properties of Synthesized Trialkylsulfonium Thiocyanate Ionic Liquids

| Compound Name | Abbreviation | Viscosity (η) at 25°C |

|---|

Data sourced from a study on trialkylsulfonium thiocyanate ionic liquids. dlr.de

Advanced Structural Elucidation and Spectroscopic Characterization of Triethanolamine Thiocyanate Systems

Single Crystal X-ray Diffraction Analysis

In complexes with triethanolamine (B1662121) and thiocyanate (B1210189), the thiocyanate anion (SCN⁻) typically coordinates to the first-row transition metals through its nitrogen atom, a bonding mode referred to as isothiocyanato researchgate.netmdpi.com. This preference is consistent with Hard and Soft Acid and Base (HSAB) theory, which classifies metals like Co(II), Ni(II), Cu(II), and Zn(II) as hard or borderline acids, favoring coordination with the harder nitrogen donor over the softer sulfur atom mdpi.com.

Triethanolamine demonstrates its versatility by acting as a tripodal, tridentate ligand, coordinating to the metal center via its central nitrogen atom and two of its hydroxyl oxygen atoms researchgate.net. This creates two stable five-membered chelate rings, a common feature in complexes with this ligand mdpi.comnih.gov.

| Metal Ion | Complex Formula | Triethanolamine Form | Thiocyanate Bonding Mode | Probable Coordination Number | Likely Geometry |

|---|---|---|---|---|---|

| Co(II) | [Co(C₆H₁₄NO₃)(NCS)] | Singly Deprotonated (Triethanolaminate) | N-coordinated | 4 | Tetrahedral |

| Ni(II) | [Ni(C₆H₁₅NO₃)(NCS)₂] | Neutral | N-coordinated | 5 or 6 | Trigonal Bipyramidal / Octahedral |

| Cu(II) | [Cu(C₆H₁₄NO₃)(NCS)] | Singly Deprotonated (Triethanolaminate) | N-coordinated | 4 | Square Planar / Distorted Tetrahedral |

| Zn(II) | [Zn(C₆H₁₄NO₃)(NCS)] | Singly Deprotonated (Triethanolaminate) | N-coordinated | 4 | Tetrahedral |

The architecture of metal complexes—whether they exist as discrete mononuclear units or assemble into larger dinuclear or polynuclear structures—is heavily influenced by the nature of the ligands and the reaction conditions. In the case of this compound systems, spectroscopic and analytical data have shown that the complexes formed with Co(II), Ni(II), Cu(II), and Zn(II) are exclusively mononuclear researchgate.net.

This contrasts with related systems using diethanolamine (B148213) (dea), where dimeric structures, such as [Cu₂(μ-dea)₂(NCS)₂], have been identified and structurally characterized by single-crystal X-ray diffraction researchgate.netat.ua. In these dimeric structures, the deprotonated oxygen atom of the diethanolamine ligand acts as a bridge between two metal centers at.ua. The preference for mononuclear structures in the this compound series suggests that the tripodal nature of the TEA ligand and its coordination requirements effectively saturate the coordination sphere of a single metal ion, preventing the formation of stable bridging interactions under the reported synthetic conditions researchgate.net.

Triethanolamine is an alcohol amine, and its three hydroxyl groups can be deprotonated, typically under basic conditions or upon coordination to a metal ion. This deprotonation is a key feature in its coordination chemistry, leading to the formation of the anionic ligand, triethanolaminate researchgate.net.

In the series of mononuclear this compound complexes, a clear distinction in the protonation state of the TEA ligand is observed. For the complexes of Co(II), Cu(II), and Zn(II) , evidence from elemental analysis and infrared spectroscopy indicates that one of the hydroxyl groups of the triethanolamine ligand is deprotonated researchgate.net. This results in a monoanionic triethanolaminate ligand (C₆H₁₄NO₃⁻), which coordinates to the M(II) center. This deprotonation helps to balance the positive charge of the metal ion, allowing for the formation of a neutral complex with a single thiocyanate anion, as reflected in their [M(triethanolaminate)(NCS)] formulation researchgate.net.

Conversely, the Ni(II) complex, [Ni(triethanolamine)(NCS)₂], contains a neutral triethanolamine ligand (C₆H₁₅NO₃). In this case, the +2 charge of the nickel ion is balanced by two thiocyanate anions, and the triethanolamine coordinates as a neutral tridentate ligand researchgate.net. This difference highlights the subtle electronic effects of the central metal ion in promoting ligand deprotonation.

While π-π stacking interactions are not relevant for the this compound ligand system itself due to the absence of aromatic rings, intermolecular hydrogen bonding plays a crucial role in the assembly of individual complex molecules into a stable, three-dimensional crystal lattice. The triethanolamine ligand, with its hydroxyl groups, is a potent donor and acceptor of hydrogen bonds khanacademy.org.

In metal complexes containing triethanolamine, the uncoordinated hydroxyl group (in the case of tridentate coordination) and the coordinated hydroxyl groups can all participate in hydrogen bonding mdpi.comnih.gov. These interactions typically involve the hydroxyl groups of the TEA ligand acting as donors and the thiocyanate anions, lattice solvent molecules, or hydroxyl groups from neighboring complexes acting as acceptors uludag.edu.tr.

For instance, in the crystal structure of bis(triethanolamine)nickel(II) dinitrate, an intricate network of O-H···O hydrogen bonds links the complex cations and the nitrate (B79036) anions, forming a two-dimensional supramolecular structure mdpi.comnih.gov. The hydroxyl groups of the TEA ligands are central to this network. Similarly, in other coordination compounds, the sulfur or nitrogen atoms of the thiocyanate ligand can act as hydrogen bond acceptors, forming N-H···S, O-H···S, or O-H···N interactions that stabilize the crystal packing uludag.edu.tr. Although specific crystallographic data for mononuclear this compound complexes is not available, it is highly probable that their supramolecular structures are governed by a network of hydrogen bonds involving the hydroxyl groups of the triethanolamine ligand and the nitrogen and/or sulfur atoms of the thiocyanate anion.

High-Resolution Spectroscopic Investigations

Spectroscopic techniques are indispensable for characterizing coordination compounds, especially when single-crystal X-ray data is unavailable. They provide valuable information about ligand coordination, electronic structure, and the local environment of the metal ion.

For the series of this compound complexes, NMR studies are complicated by the electronic properties of the metal centers. The Co(II) (d⁷), Ni(II) (d⁸), and Cu(II) (d⁹) complexes are paramagnetic. The presence of unpaired electrons leads to significant shifting and broadening of NMR signals, often rendering the spectra difficult to interpret or even undetectable under standard high-resolution conditions nih.gov. This paramagnetic broadening is a common challenge in the NMR characterization of such transition metal complexes.

The Zn(II) complex, [Zn(triethanolaminate)(NCS)], is an exception. With a d¹⁰ electronic configuration, it is diamagnetic and therefore NMR-active. In principle, ¹H and ¹³C NMR spectra should provide detailed information about the coordination of the triethanolaminate ligand. However, there is a notable absence of published NMR data for this specific compound in the scientific literature. For the free triethanolamine ligand in D₂O, the ¹H NMR spectrum typically shows two triplets corresponding to the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms, respectively. Upon coordination and deprotonation in the zinc complex, shifts in the positions of these signals would be expected, reflecting the change in the electronic environment of the protons.

| Complex | Metal Ion | d-Electron Configuration | Magnetic Property | Expected NMR Spectrum |

|---|---|---|---|---|

| [Co(C₆H₁₄NO₃)(NCS)] | Co(II) | d⁷ | Paramagnetic | Broad, shifted signals; likely uninformative |

| [Ni(C₆H₁₅NO₃)(NCS)₂] | Ni(II) | d⁸ | Paramagnetic | Broad, shifted signals; likely uninformative |

| [Cu(C₆H₁₄NO₃)(NCS)] | Cu(II) | d⁹ | Paramagnetic | Very broad signals; likely unobservable |

| [Zn(C₆H₁₄NO₃)(NCS)] | Zn(II) | d¹⁰ | Diamagnetic | Sharp signals expected; data not available in literature |

Vibrational Spectroscopy (Infrared (IR) and Raman)

Vibrational spectroscopy is indispensable for characterizing the solid-state structure of this compound complexes. It provides direct information about the coordination of both the triethanolamine and the thiocyanate ligands to the metal center.

The coordination of the triethanolamine ligand to a metal ion occurs through its central nitrogen atom and one or more of its hydroxyl oxygen atoms. at.ua This formation of new coordinate bonds gives rise to new vibrational modes, specifically metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations.

The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal ion through either the nitrogen atom (forming an isothiocyanate complex, M-NCS) or the sulfur atom (forming a thiocyanate complex, M-SCN). Vibrational spectroscopy, particularly IR spectroscopy, is a powerful method to distinguish between these coordination modes. actachemscand.org

The key diagnostic feature is the stretching vibration of the carbon-nitrogen triple bond (ν(C≡N)). This mode gives rise to a very strong and sharp absorption band, typically in the 2050–2150 cm⁻¹ region of the IR spectrum. nih.govresearchgate.net The frequency of this band is highly sensitive to the coordination mode:

N-coordination (Isothiocyanate): In isothiocyanate complexes, the ν(C≡N) stretching frequency is typically observed at or above 2080 cm⁻¹. Coordination through the nitrogen atom often leads to an increase in the frequency compared to the free SCN⁻ ion (around 2050 cm⁻¹). at.uaresearchgate.net

S-coordination (Thiocyanate): When the ligand is S-coordinated, the ν(C≡N) frequency is generally higher than that of the free ion, often appearing in the range of 2090 to 2130 cm⁻¹. dtic.mil

Bridging Thiocyanate: In cases where the thiocyanate ligand bridges two metal centers (M-NCS-M'), the ν(C≡N) frequency is shifted to even higher wavenumbers, often above 2130 cm⁻¹.

In studies of mixed-ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) with triethanolamine and thiocyanate, strong absorption bands for the ν(C≡N) vibration were observed around 2100 cm⁻¹. This shift to a higher frequency compared to the free SCN⁻ group indicated the coordination of the SCN⁻ group through the nitrogen atom, forming isothiocyanate complexes. at.ua

Table 2: Characteristic IR Frequencies for Thiocyanate Coordination Modes

| Coordination Mode | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Free Ion (SCN⁻) | ν(C≡N) | ~2050 |

| N-bonded (Isothiocyanate) | ν(C≡N) | > 2080 |

| S-bonded (Thiocyanate) | ν(C≡N) | ~2090 - 2130 |

| Bridging (M-NCS-M') | ν(C≡N) | > 2130 |

| Metal-Ligand | ν(M-N), ν(M-O) | 400 - 550 |

Source: Data compiled from multiple spectroscopic studies. at.uadtic.mil

Electronic Absorption Spectroscopy (UV-Visible)

Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, is a pivotal technique for probing the electronic structure of this compound complexes, particularly those involving transition metals. This method measures the absorption of ultraviolet and visible light, which excites electrons from lower energy ground states to higher energy excited states. The resulting spectrum provides critical insights into the coordination environment of the metal ion and the nature of the metal-ligand bonding.

In these systems, the observed electronic transitions can be broadly categorized into two types: d-d transitions, which are localized on the metal center, and charge-transfer (CT) transitions, which involve electron movement between the metal and the ligands (triethanolamine and thiocyanate). The energy and intensity of these absorption bands are highly sensitive to the geometry of the complex, the oxidation state of the metal, and the nature of the coordinated ligands.

The electronic spectra of triethanolamine-thiocyanate metal complexes are dominated by transitions involving the d-electrons of the metal ion. These are known as d-d transitions. For a given metal ion, the energy of these transitions is dictated by the ligand field splitting, which is the energetic separation of the d-orbitals caused by the electrostatic field of the surrounding ligands. The triethanolamine ligand, coordinating through nitrogen and oxygen, and the ambidentate thiocyanate ligand (coordinating through either nitrogen or sulfur) create a specific ligand field that determines the color and spectral properties of the complex. For instance, in an octahedral complex, the d-orbitals split into two sets, t₂g and eg, and the energy required to promote an electron from the t₂g to the eg level corresponds to an absorption band in the visible spectrum.

In addition to the relatively weak d-d transitions, more intense charge-transfer (CT) bands are often observed. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. In this compound complexes, LMCT transitions are common, where an electron is excited from a ligand-based orbital (e.g., from the thiocyanate or triethanolamine) to a vacant or partially filled d-orbital on the metal. For example, the thiocyanate ligand is known to produce prominent LMCT bands in the UV region. The energy of these CT bands provides information about the redox properties of the metal and ligands.

The table below summarizes the types of electronic transitions that can be characterized in a hypothetical Co(II)-triethanolamine thiocyanate complex.

| Transition Type | Typical Wavelength Region | Description | Information Gained |

|---|---|---|---|

| d-d Transitions | Visible (400-700 nm) | Excitation of an electron from a lower energy d-orbital to a higher energy d-orbital on the Co(II) center. | Coordination geometry (e.g., octahedral vs. tetrahedral), Ligand field strength. |

| Ligand-to-Metal Charge Transfer (LMCT) | UV to near-Visible (250-450 nm) | Excitation of an electron from a thiocyanate or triethanolamine ligand orbital to a d-orbital of the Co(II) center. | Redox properties of the metal and ligands; identification of specific ligand coordination. |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound compounds and for elucidating their structure through the analysis of fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound.

The high-energy ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For a this compound complex, fragmentation would be expected to occur at the weakest bonds.

The fragmentation of the triethanolamine ligand itself typically proceeds via cleavage of the C-C and C-N bonds. Alpha-cleavage next to the nitrogen atom is a common pathway for amines, leading to the loss of alkyl radicals and the formation of stable iminium ions. The presence of hydroxyl groups also directs fragmentation, often involving the loss of water (H₂O) or CH₂OH radicals.

The thiocyanate moiety can also undergo specific fragmentation. Depending on the structure, cleavage can result in the loss of a neutral thiocyanate radical (•SCN) or cyanide radical (•CN), or the formation of ions containing the SCN group. Analysis of these fragments helps confirm the presence and bonding of the thiocyanate ligand within the structure.

The following table details the expected key fragment ions from the mass spectrometric analysis of triethanolamine.

| m/z Value | Proposed Fragment Ion | Origin/Fragmentation Pathway |

|---|---|---|

| 149 | [N(CH₂CH₂OH)₃]⁺• | Molecular Ion (M⁺•) of Triethanolamine. |

| 118 | [N(CH₂CH₂OH)₂(CH₂)]⁺ | Loss of a •CH₂OH radical from the molecular ion. |

| 104 | [HN(CH₂CH₂OH)₂]⁺ | Cleavage of a C-C bond with rearrangement. |

| 88 | [(HOCH₂CH₂)N=CH₂]⁺ | Alpha-cleavage with loss of a CH₂CH₂OH radical. |

| 30 | [CH₂=NH₂]⁺ | Characteristic fragment for primary amine-containing structures, formed through complex rearrangement. |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. For triethanolamine-thiocyanate complexes, these methods provide crucial information on their thermal stability, decomposition pathways, and the composition of intermediate and final products.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Triethanolamine-Thiocyanate Complexes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are heated. Peaks in the DTA curve indicate exothermic (heat releasing) or endothermic (heat absorbing) processes.

When applied to triethanolamine-thiocyanate metal complexes, TGA typically reveals a multi-stage decomposition process. The initial mass loss often corresponds to the removal of lattice or coordinated water molecules. Subsequent stages involve the decomposition of the organic triethanolamine ligand and the thiocyanate group. The temperature at which decomposition begins is a measure of the complex's thermal stability, which is often influenced by the identity of the central metal ion. Studies on various transition metal complexes with triethanolamine have shown that the thermal stability follows different sequences depending on the metal, for example, one study reported the sequence Mn(II) > Fe(II) > Ni(II) > Zn(II) > Cu(II).

The DTA curve complements the TGA data by indicating whether the decomposition steps are endothermic or exothermic. For example, the decomposition of the organic ligand is typically a highly exothermic process. The final residue at the end of the TGA/DTA experiment is often a metal oxide, metal sulfide (B99878), or the pure metal, depending on the atmosphere (e.g., air, nitrogen) used for the analysis.

The table below provides a representative example of TGA/DTA data for a hypothetical transition metal-triethanolamine thiocyanate complex.

| Temperature Range (°C) | Mass Loss (TGA) | DTA Peak | Interpretation of Decomposition Step |

|---|---|---|---|

| 80 - 150 | ~5% | Endothermic | Loss of lattice/coordinated water molecules. |

| 200 - 350 | ~30-40% | Exothermic | Initial decomposition of the triethanolamine ligand (e.g., loss of CH₂OH groups). |

| 350 - 500 | ~20-30% | Exothermic | Further fragmentation of the ligand and decomposition of the thiocyanate moiety. |

| > 500 | Stable Mass | None | Formation of a stable final residue (e.g., metal oxide or sulfide). |

Evolved Gas Analysis (EGA-FTIR, EGA-MS) for Decomposition Pathway Elucidation

To fully understand the decomposition pathways observed in TGA, the gaseous products evolved during heating can be identified in real-time using Evolved Gas Analysis (EGA). This is typically achieved by coupling the TGA instrument to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).

In a TGA-FTIR setup, the gas stream from the TGA furnace is passed through a gas cell in an FTIR spectrometer. The IR spectra of the evolved gases are recorded continuously, allowing for the identification of functional groups and specific molecules (e.g., H₂O, CO₂, CO, NH₃, and various hydrocarbons) at each stage of decomposition.

In a TGA-MS system, the evolved gases are introduced into a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio. This technique is highly sensitive and excellent for identifying small gaseous molecules, including sulfur-containing species like carbonyl sulfide (COS) or sulfur dioxide (SO₂) that may evolve from the decomposition of the thiocyanate ligand. By correlating the evolution of specific gases with the mass loss steps in the TGA curve, a detailed mechanism for the thermal decomposition of the triethanolamine-thiocyanate complex can be constructed.

Investigation of Pyrolysis Behavior in Triethanolamine-Modified Metal Precursor Systems

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. Triethanolamine-thiocyanate complexes, or metal precursors modified with triethanolamine, can be pyrolyzed to synthesize novel nanomaterials, such as metal oxides, metal sulfides, or metal particles embedded in a porous carbon matrix.

The investigation of pyrolysis behavior focuses on understanding how the precursor structure transforms into the final material. The triethanolamine ligand can act as a fuel and a source of carbon and nitrogen for the final product, while the thiocyanate can serve as a sulfur source. The pyrolysis conditions, such as temperature, heating rate, and atmosphere, are critical parameters that control the phase, morphology, and composition of the resulting material.

Techniques like in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can be used to follow the structural changes of the solid material during the pyrolysis process. These studies reveal the temperatures at which the initial complex decomposes and new crystalline phases (like metal oxides or sulfides) begin to form. The goal is to establish a clear relationship between the molecular structure of the precursor and the properties of the final pyrolyzed material, enabling the rational design of materials with desired functionalities.

Coordination Chemistry and Complex Stoichiometry of Triethanolamine Thiocyanate Systems

Ligand Behavior of Triethanolamine (B1662121)

Triethanolamine, N(CH₂CH₂OH)₃, is a tripodal, potentially tetradentate ligand capable of coordinating to metal centers through its central nitrogen atom and the oxygen atoms of its three hydroxyl groups. Its flexibility allows for a range of coordination modes, significantly influencing the geometry and nuclearity of the resulting metal complexes.

The coordination versatility of triethanolamine is a key feature of its chemistry. It can act as a:

Monodentate ligand: In some instances, particularly in the presence of competing ligands or under specific steric constraints, triethanolamine may coordinate through only one of its donor atoms, typically the nitrogen.

Bidentate ligand: Coordination can occur through the nitrogen atom and one of the hydroxyl groups (N,O-coordination) or through two hydroxyl groups (O,O'-coordination).

Tridentate ligand: More commonly, triethanolamine acts as a tripodal ligand, coordinating through the nitrogen and two of the hydroxyl oxygens (N,O,O'-coordination), leaving one hydroxyl group uncoordinated. This mode is prevalent in the formation of many mononuclear complexes.

Tetradentate ligand: Utilizing all four potential donor sites (N,O,O',O''-coordination), triethanolamine can encapsulate a metal ion, often leading to the formation of stable, cage-like structures. This mode is observed in complexes with larger metal ions or when the reaction conditions favor complete coordination.

The observed coordination mode is influenced by factors such as the size and electronic properties of the metal ion, the presence of other ligands, and the reaction solvent.

| Coordination Mode | Coordinating Atoms | Typical Structural Motif |

|---|---|---|

| Monodentate | N or O | Simple coordination, often with other ligands |

| Bidentate | N, O or O, O' | Chelate ring formation |

| Tridentate | N, O, O' | Tripodal coordination, one uncoordinated arm |

| Tetradentate | N, O, O', O'' | Encapsulating, cage-like structures |

The hydroxyl groups of triethanolamine can be deprotonated to form ethanolaminate anions. This deprotonation significantly alters the ligand's coordination behavior and is often crucial in the formation of polynuclear complexes. The resulting alkoxide oxygen atoms are excellent bridging ligands, capable of linking two or more metal centers. This bridging capacity facilitates the self-assembly of dinuclear and higher nuclearity clusters. The degree of deprotonation (mono-, di-, or tri-anionic) can be controlled by the reaction pH and the stoichiometry of the base used, providing a synthetic handle to tune the final structure of the metal complex.

Metal Ion Interactions and Complex Formation

The interaction of triethanolamine and thiocyanate (B1210189) with various divalent metal ions leads to a wide array of mononuclear and dinuclear complexes. The specific metal ion plays a critical role in determining the structure, stability, and even the coordination mode of the thiocyanate ligand.

A study of mixed-ligand complexes involving triethanolamine and thiocyanate has revealed the formation of mononuclear species with several first-row transition metals. at.ua For instance, mononuclear complexes with the general formula [M(tea)(NCS)] have been reported for Co(II), Cu(II), and Zn(II). at.ua In contrast, the analogous Ni(II) complex was found to have the composition [Ni(tea)(NCS)₂], indicating a different stoichiometry. at.ua These complexes are typically soluble in water, acetone, and ethanol (B145695). at.ua

While well-characterized examples of mixed-ligand complexes of Mn(II) and Ca(II) containing both triethanolamine and thiocyanate are not extensively documented in the reviewed literature, their coordination chemistry with related ligands provides some insights. For example, Mn(II) is known to form octahedral complexes with N-donating ligands and terminal N-bonded thiocyanate anions. nih.gov Similarly, Ca(II) has been shown to form an eight-coordinate complex with two tetradentate triethanolamine ligands, [Ca(TEA)₂]²⁺, though in this reported case the counter-ion was not thiocyanate. lew.roresearchgate.net

The formation of dimeric structures is often facilitated by the deprotonation of a triethanolamine hydroxyl group, leading to an alkoxo bridge between two metal centers. While the aforementioned study on mixed tea/NCS complexes yielded mononuclear species, related systems with diethanolamine (B148213) have shown the formation of dimeric [Cu₂(μ-dea)₂(NCS)₂], where the deprotonated oxygen of diethanolamine acts as the bridging unit. researchgate.netbozok.edu.tr

| Metal Ion | Reported Complex Stoichiometry with TEA and NCS | Nuclearity | Reference |

|---|---|---|---|

| Co(II) | [Co(tea)(NCS)] | Mononuclear | at.ua |

| Ni(II) | [Ni(tea)(NCS)₂] | Mononuclear | at.ua |

| Cu(II) | [Cu(tea)(NCS)] | Mononuclear | at.ua |

| Zn(II) | [Zn(tea)(NCS)] | Mononuclear | at.ua |

| Mn(II) | Not explicitly reported with both ligands | - | |

| Cd(II) | - | - | |

| Hg(II) | - | - | |

| Ca(II) | Not explicitly reported with both ligands | - |

The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanato) or the sulfur atom (thiocyanato). The preferred coordination mode is generally predicted by Hard and Soft Acid-Base (HSAB) theory. Hard metal ions, such as the first-row transition metals (Mn(II), Co(II), Ni(II), Cu(II), Zn(II)) and Ca(II), are expected to preferentially bind to the harder nitrogen donor atom. at.uabozok.edu.tr Softer metal ions, such as Hg(II) and to some extent Cd(II), are more likely to coordinate through the softer sulfur atom.

In the reported mononuclear triethanolamine complexes of Co(II), Ni(II), Cu(II), and Zn(II), the thiocyanate ligand is indeed found to be N-coordinated. at.uabozok.edu.tr This is consistent with the hard nature of these metal ions. Spectroscopic techniques, particularly infrared (IR) spectroscopy, are instrumental in determining the coordination mode of the thiocyanate ligand. The C-N stretching frequency (ν(CN)) is typically observed at higher wavenumbers for N-bonded thiocyanate compared to S-bonded or ionic thiocyanate.

The identity of the central metal ion has a profound impact on the properties of the resulting triethanolamine thiocyanate complex.

Stability: The thermodynamic stability of the complexes generally follows the Irving-Williams series for first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the decrease in ionic radius across the series and the increasing ligand field stabilization energy, which is maximal for Cu(II). Therefore, the copper(II)-triethanolamine-thiocyanate complex is expected to be the most stable among the first-row transition metal complexes. The stability of complexes with Cd(II) and Hg(II) will be influenced by their softness and preference for sulfur coordination with the thiocyanate ligand.

Ligand Exchange Processes: The lability of a complex, which refers to the rate at which its ligands are exchanged with other ligands in solution, is also dependent on the metal ion. Generally, for high-spin octahedral complexes of the first-row transition metals, the rate of water exchange (a proxy for ligand exchange lability) follows the trend: Cu(II) > Zn(II) > Mn(II) > Fe(II) > Co(II) > Ni(II). This indicates that Cu(II) complexes are typically the most labile, while Ni(II) complexes are the most inert. These kinetic differences are influenced by the ligand field stabilization energy of the transition state during the exchange process.

Supramolecular Chemistry and Host-Guest Interactions of this compound Systems

Extensive literature searches did not yield specific research on the supramolecular chemistry of this compound systems, particularly concerning their role as analogues of Werner-type clathrates or their inclusion abilities towards small organic molecules. The following subsections reflect the absence of available data on these specific topics.

Triethanolamine and Thiocyanate Complexes as Analogues of Werner-Type Clathrates

There is no scientific literature available to suggest that triethanolamine and thiocyanate complexes form structures analogous to Werner-type clathrates. While research has been conducted on mixed ligand complexes involving triethanolamine and thiocyanate with various metal ions, these studies focus on the synthesis, spectral, and thermal properties of mononuclear and dimeric complexes. The available research does not describe the formation of host-guest compounds or clathrate structures.

Studies on the Inclusion Ability towards Small Organic Molecules

No studies documenting the inclusion ability of this compound complexes towards small organic molecules could be identified in the searched scientific literature. Consequently, there are no research findings or data tables to present on this topic.

Theoretical and Computational Investigations of Triethanolamine Thiocyanate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the triethanolamine (B1662121) thiocyanate (B1210189) system. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. at.ua Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculation while maintaining a high degree of accuracy. at.ua The application of DFT to the triethanolamine thiocyanate system begins with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

The geometry optimization process yields key structural parameters such as:

Bond Lengths: The equilibrium distances between bonded atoms (e.g., C-N, C-O, S-C, C≡N).

Bond Angles: The angles formed by three connected atoms.

For this compound, DFT calculations would elucidate the intramolecular interactions, such as potential hydrogen bonding between the hydroxyl groups of the triethanolamine moiety and the nitrogen or sulfur atoms of the thiocyanate anion. Functionals like B3LYP are commonly used for such calculations, often paired with basis sets like 6-311++G(d,p) to provide a robust description of the system's geometry and electronic properties. researchgate.net The resulting optimized structure is crucial for all subsequent computational analyses.

A significant strength of quantum chemical calculations is their ability to predict spectroscopic data, which can be directly compared with experimental measurements to validate the computational model.

Infrared (IR) Frequencies: After geometry optimization, vibrational frequency analysis is performed. This calculation predicts the frequencies at which the molecule will absorb infrared radiation, corresponding to its vibrational modes. For this compound, these calculations would predict characteristic peaks, including:

O-H stretching from the alcohol groups.

C-N stretching of the tertiary amine.

C-O stretching of the alcohol groups.

The very strong and characteristic C≡N stretching of the thiocyanate group, typically observed around 2050-2170 cm⁻¹.

C-S stretching.

Experimental studies on metal complexes containing both triethanolamine and thiocyanate ligands have identified the ν(C-N) stretching band of the thiocyanate group, providing a benchmark for theoretical calculations. Discrepancies between calculated and experimental frequencies can often be resolved by applying a scaling factor to the computed values to account for anharmonicity and other approximations in the theoretical model.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for molecular characterization. DFT can be used to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), which are then converted into NMR chemical shifts. These theoretical shifts can be compared to experimental spectra to aid in peak assignment and confirm the molecular structure. For this compound, calculations would predict the chemical shifts for the distinct protons and carbons of the hydroxyethyl (B10761427) groups.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity.

A small HOMO-LUMO gap indicates that the molecule is more polarizable and more likely to be reactive. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich thiocyanate anion, particularly the sulfur and nitrogen atoms, while the LUMO may be distributed across the triethanolamine structure. Understanding this distribution helps predict how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a map of the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map:

Red and yellow regions indicate negative electrostatic potential, where nucleophilic attack is likely to occur. These areas are rich in electrons.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas susceptible to electrophilic attack.

For the this compound system, the MEP would likely show a significant negative potential around the thiocyanate anion (especially the N and S atoms) and the oxygen atoms of the triethanolamine, while positive potentials would be located around the hydrogen atoms of the hydroxyl groups. This mapping is invaluable for predicting sites of intermolecular interactions and chemical reactivity.

Reaction Mechanism and Pathway Prediction

Computational chemistry is not limited to static molecules; it can also be used to explore the dynamics of chemical reactions, providing detailed insights into how reactants are converted into products.

The formation of this compound typically involves the reaction of triethanolamine with thiocyanic acid or a salt thereof. This is an acid-base reaction where the tertiary amine of triethanolamine is protonated by thiocyanic acid.

Computational methods can be used to model this reaction pathway. This involves:

Identifying Reactants and Products: The optimized geometries of the reactants (triethanolamine and thiocyanic acid) and the product (this compound ion pair) are calculated.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational algorithms can search for this saddle point on the potential energy surface. For the proton transfer reaction, the TS would involve the hydrogen atom being partially bonded to both the nitrogen of the amine and the sulfur/nitrogen of the thiocyanate.

Calculating the Activation Energy: The energy difference between the reactants and the transition state is the activation energy (energy barrier). A lower activation energy implies a faster reaction rate.

Mapping the Reaction Coordinate: By calculating the energy at various points along the reaction pathway from reactants to products through the transition state, a complete energy profile of the reaction can be constructed.

These computational studies provide a step-by-step molecular-level view of the reaction mechanism, which is often difficult to observe experimentally.

Elucidation of Decomposition Mechanisms and Reaction Schemes (e.g., Pyrolysis Pathways)

The thermal decomposition of metal complexes involving triethanolamine (TEA) and thiocyanate ligands is a multi-stage process that has been investigated through thermoanalytical techniques. Computational modeling aids in interpreting experimental data and proposing plausible reaction pathways.

The general decomposition scheme for such complexes typically begins with the degradation of the organic triethanolamine ligand, followed by the decomposition of the remaining metal thiocyanate intermediate at higher temperatures. nih.gov Studies on related TEA-metal complexes reveal a common pyrolysis pathway that proceeds through several key stages: researchgate.net

Initial Degradation of TEA: The first stage of decomposition often involves the exothermic removal of the uncoordinated ethanol (B145695) (-CH₂CH₂OH) arms of the triethanolamine molecule. This occurs at lower temperatures.

Formation of Intermediates: Following the initial breakdown of the TEA ligand, a more stable intermediate is formed, which typically consists of the metal ion coordinated to the thiocyanate anions. For example, heating cobalt complexes with related amine ligands and thiocyanate leads to the formation of a Co(NCS)₂ intermediate.

Decomposition of Metal Thiocyanate: At higher temperatures, the metal thiocyanate intermediate decomposes.

Final Residue Formation: The ultimate products of the pyrolysis are typically the corresponding metal oxides or, in some cases under specific atmospheres, the pure metal. researchgate.net

The thermal stability of these complexes can be significant, with decomposition often commencing at temperatures well above 200°C. The precise temperatures and nature of the decomposition products are dependent on the specific metal center and the surrounding atmosphere (e.g., inert or oxidative). researchgate.net

| Complex Type | Decomposition Stage | Temperature Range (°C) | Description of Process | Final Product |

|---|---|---|---|---|

| M(TEA)(NCS)x | Stage 1 | ~200 - 300 | Degradation and removal of the triethanolamine ligand. | Metal Thiocyanate Intermediate |

| M(TEA)(NCS)x | Stage 2 | > 300 | Decomposition of the metal thiocyanate intermediate. | Metal Oxide or Metal |

Ligand Field and Electronic Structure Analysis

Ligand Field Theory (LFT) is a fundamental framework for understanding the electronic structure and properties of transition metal complexes. It provides a basis for interpreting electronic spectra and correlating these observations with the coordination geometry and d-electron configuration of the central metal ion. researchgate.net

The electronic absorption spectra (UV-Vis) of this compound complexes are characterized by bands that arise from electron transitions between d-orbitals that have been split by the ligand field. The energy and intensity of these "d-d" transitions are highly sensitive to the geometry of the coordination sphere and the identity of the metal ion.

For instance, in a series of first-row transition metal complexes with triethanolamine and thiocyanate, distinct spectra are observed for different metals, reflecting their unique d-electron counts and preferred coordination geometries (e.g., octahedral, tetrahedral, or distorted geometries). Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to simulate these spectra and assign the observed absorption bands to specific electronic transitions. mdpi.com This correlation is powerful for structure elucidation. For example, a significant change in the UV-Vis spectrum upon changing the solvent or counter-ion can indicate a change in the coordination geometry or the binding mode of the ambidentate thiocyanate ligand (N-bonded vs. S-bonded). researchgate.netresearchgate.net

The magnetic properties of this compound complexes are dictated by the number of unpaired d-electrons on the metal center and their interactions. Most complexes involving first-row transition metals like Co(II) and Ni(II) with these ligands exhibit a high-spin configuration .

The spin-only magnetic moment (μ_so) can be estimated using the formula: μ_so = √[n(n+2)] where 'n' is the number of unpaired electrons. However, for a more accurate description, especially in complexes with significant orbital angular momentum, more sophisticated computational methods are required. nih.gov

Ab initio calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) method, provide a powerful tool for investigating the electronic and magnetic properties of these complexes from first principles. scispace.com These calculations can determine the ground spin state and the energies of excited states, allowing for the simulation of magnetic susceptibility and magnetization data. scispace.comaps.org Such theoretical studies can also compute key parameters like the g-tensor, zero-field splitting (ZFS), and magnetic anisotropy axes, which are crucial for understanding phenomena like slow magnetic relaxation in single-molecule magnets. nih.govscispace.com

| Property | Experimental Method | Computational Method | Information Obtained |

|---|---|---|---|

| Magnetic Susceptibility | SQUID Magnetometry | DFT, CASSCF | Determination of spin state (high/low spin), magnetic ordering (ferro/antiferromagnetic). nih.gov |

| Magnetic Moment | Magnetometry | DFT, CASSCF | Number of unpaired electrons, orbital contribution to magnetism. scispace.com |

| Spin State (S) | EPR, Mössbauer Spectroscopy | Spin Hamiltonian Analysis, CASSCF | Ground spin state and excited states. nih.gov |

| Zero-Field Splitting (D, E) | High-Field EPR | CASSCF, NEVPT2 | Magnitude of magnetic anisotropy. nih.gov |

Mechanistic Studies of Chemical Transformations Involving Triethanolamine Thiocyanate Species

Mechanisms of Metal Complex Formation and Ligand Exchange

The formation of metal complexes involving triethanolamine (B1662121) (TEA) and thiocyanate (B1210189) is governed by the distinct coordination preferences of both ligands. Triethanolamine is a versatile tripodal ligand capable of binding to metal ions through its nitrogen atom and the oxygen atoms of its three hydroxyl groups. gcu.edu.pk The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato), or it can bridge two metal centers. wikipedia.org The interplay between these ligands dictates the structure and stability of the resulting metal complexes.

Triethanolamine can significantly influence the thermal decomposition pathways of metal carboxylate salts. Its presence can alter the stability of the precursors and the mechanism by which they decompose to form final products like metal oxides.

A study on the preparation of YBa₂Cu₃O₇-δ (YBCO) from propionate-based solutions investigated the effect of TEA on the decomposition process through thermal analysis. researchgate.net The research found that the addition of TEA had a minimal effect on the decomposition of the barium salt. researchgate.net However, in the case of glycidyl (B131873) azide (B81097) polymer (GAP), the addition of TEA was found to increase its thermal stability. This enhanced stability was attributed to the formation of a crosslinked structure, which alters the degradation mechanism. researchgate.net While the initial decomposition steps, involving the cleavage of side groups and elimination of nitrogen from the azide group, remain similar, the crosslinking induced by TEA modifies the subsequent degradation pathway. researchgate.net

The coordination of triethanolamine and thiocyanate to metal ions can proceed through various pathways, often involving deprotonation of the TEA ligand, which plays a crucial role in the formation of stable complexes.

Triethanolamine as a Ligand: Triethanolamine is an affluent oxygen and nitrogen donor ligand that can act as a tri(N,O,O') or tetradentate (N,O,O',O") ligand. gcu.edu.pk Its binding mode is dependent on the geometry of the metal ion. gcu.edu.pk The hydroxyl protons of the ethanol (B145695) groups can dissociate, and this deprotonation facilitates the formation of anionic metal complexes. gcu.edu.pkresearchgate.net The resulting coordinated alkoxide groups can form additional bonds through oxygen bridges, leading to the assembly of polynuclear complexes. gcu.edu.pkresearchgate.net For instance, new mixed-ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) with triethanolamine and thiocyanate have been synthesized, where the metal complexes of TEA are mononuclear. researchgate.net In a binuclear zinc complex, [Zn₂(TEA)(C₆H₅COO)₃], one zinc atom is coordinated by the nitrogen and three oxygen atoms of a tetradentate TEA ligand, while the second zinc atom is bridged by an oxygen atom from a deprotonated hydroxyethyl (B10761427) group of TEA. researchgate.net

Thiocyanate as a Ligand: The thiocyanate anion (SCN⁻) can bind to metals as a terminal ligand through either nitrogen (isothiocyanato) or sulfur (thiocyanato), or it can act as a bridging ligand. wikipedia.org According to Hard and Soft Acids and Bases (HSAB) theory, hard metal cations tend to form N-bonded complexes, while soft metal cations favor S-bonded complexes. wikipedia.org The coordination mode also influences the geometry; the M-N-C angle in isothiocyanates is typically near 180°, whereas the M-S-C angle in thiocyanates is closer to 100°. wikipedia.org In complexes like [Re(NCS)₅(SCN)]²⁻, both linkage isomers are present on the same metal center. wikipedia.org

Ligand Exchange Mechanisms: Ligand substitution reactions involving these species can occur through several mechanisms, including dissociative (D), associative (A), and interchange (I) pathways. youtube.com In a dissociative mechanism, a ligand first detaches from the metal complex, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. youtube.com An associative mechanism involves the initial addition of the incoming ligand to form a higher-coordinated intermediate, followed by the departure of the leaving group. youtube.com The interchange mechanism is a concerted process without a distinct intermediate. youtube.com For example, the reaction of the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, with thiocyanate solution is a ligand exchange reaction where a water ligand is replaced by a thiocyanate ion to form [Fe(SCN)(H₂O)₅]²⁺. chemguide.uk

Reaction Mechanisms in Organic Thiocyanation

The introduction of a thiocyanate group into organic molecules is a key transformation in synthetic chemistry. The mechanisms of these reactions can involve radical pathways or oxidative processes.

The formation of thiocyanates from thiols or thiolates can proceed through radical intermediates. A method for the cyanation of thiols and disulfides using cyanobenziodoxol(on)e hypervalent iodine reagents has been developed. nih.gov Preliminary computational studies for this reaction suggest a low-energy concerted transition state for the cyanation of either the thiolate anion or a thiol radical. nih.gov

Another pathway involves the generation of a thiocyanate radical (•SCN) which then reacts with the substrate. For instance, in photoredox-catalyzed reactions, an excited photocatalyst can abstract an electron from a thiocyanate anion to generate the •SCN radical. nih.gov This radical can then attack a substrate, such as an indole, to form a radical intermediate, which is subsequently oxidized and deprotonated to yield the final thiocyanated product. nih.gov Similarly, ammonium (B1175870) thiocyanate can be used as a source for thiocyanate radicals through a single-electron transfer (SET) pathway, with molecular oxygen as the oxidant. nih.gov

| Precursor | Reagent/Condition | Proposed Intermediate | Product |

| Thiol/Disulfide | Cyanobenziodoxol(on)e | Thiolate anion or radical | Organic Thiocyanate |

| Indole | NH₄SCN / Photocatalyst / Light | Thiocyanate radical (•SCN) | 3-Thiocyanoindole |

| 2-Alkynylthioanisoles | NH₄SCN / Eosin Y / O₂ / Light | Thiocyanate radical (•SCN) | 3-Thiocyanatobenzothiophene |

This table summarizes different radical pathways for the formation of organic thiocyanates.

The thiocyanate anion is susceptible to oxidation, leading to various reactive species that can participate in further chemical transformations. The electrochemical oxidation of SCN⁻ in acetonitrile (B52724) has been shown to be a complex process. researchgate.net The mechanism involves reactions of the thiocyanate anion with its own oxidation products, namely the thiocyanate radical (•SCN) and dithiocyanogen ((SCN)₂). researchgate.net Quantum chemical calculations support that the reaction between a thiocyanate anion and a thiocyanate radical is thermodynamically favorable. researchgate.net

Chemical oxidants can also transform the thiocyanate anion. The oxidation of SCN⁻ by iron(VI) and iron(V) has been studied. nih.gov The reaction with Fe(VI) proceeds according to the following stoichiometry: 4HFeO₄⁻ + SCN⁻ + 5H₂O → 4Fe(OH)₃ + SO₄²⁻ + CNO⁻ + O₂ + 2OH⁻ nih.gov The rate of oxidation by Fe(V) is approximately 1000 times faster than by Fe(VI). nih.gov

The oxidation of SCN⁻ by peroxomonosulfate (HSO₅⁻) is a multistep process where hypothiocyanite (B1210458) (OSCN⁻) is formed as an intermediate. researchgate.net This reaction is relevant to biological systems where peroxidases catalyze the oxidation of thiocyanate by hydrogen peroxide to generate the antimicrobial OSCN⁻. researchgate.netnih.gov

| Oxidant | Key Intermediate(s) | Final Product(s) |

| Electrochemical Anode | •SCN, (SCN)₂ | Polymerization/Reaction products |

| Fe(VI) | - | SO₄²⁻, CNO⁻ |

| Peroxomonosulfate (HSO₅⁻) | HOSCN, OSCN⁻ | SO₄²⁻, CN⁻ |

This table outlines the intermediates and products from different oxidative transformations of the thiocyanate anion.

Catalytic Mechanisms Involving Triethanolamine and Thiocyanate

While triethanolamine and thiocyanate are more commonly known as ligands, they can also be involved in catalytic processes. Their roles can range from being part of a catalytically active metal complex to influencing the reaction environment.

In one study, tetranuclear Co(II) complexes supported by a Schiff base ligand derived from 1–(3–hydroxypropyliminomethyl)naphthalene–2–ol exhibited phenoxazinone synthase-like catalytic activity. researchgate.net These complexes effectively catalyzed the aerobic oxidation of o-aminophenol. Although this example does not directly involve triethanolamine itself, the presence of a similar amino alcohol functional group in the ligand framework highlights the potential for such structures to support catalytic activity. researchgate.net

The catalytic cycle for hydroboration of alkenes can be catalyzed by various transition metal complexes. nih.gov While specific triethanolamine thiocyanate catalysts for this reaction are not detailed, the general mechanism often involves the oxidative addition of the B-H bond to the metal center, followed by insertion of the alkene into the metal-hydride bond, and subsequent reductive elimination to yield the alkylborane product. The ligands bound to the metal, such as TEA or thiocyanate, would modulate the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity.

In the context of producing polyurethane dispersions, triethylamine (B128534), a related tertiary amine, is used as a neutralizing agent, which can be considered a catalytic role in facilitating the dispersion process. wikipedia.org Triethanolamine can play similar roles as a base catalyst in condensation reactions. The thiocyanate ion can also influence catalytic reactions, for example, by modifying the surface of nanocrystal catalysts. The exchange of long, insulating ligands on nanocrystals for the short thiocyanate ligand can enhance electronic coupling and provide better access to catalytic active sites. researchgate.net

Role of Triethanolamine in Modifying Decomposition Mechanisms of Material Precursors

Detailed thermal analysis, utilizing techniques such as thermogravimetry (TG) and differential thermal analysis (DTA), indicates that the degradation of the triethanolamine ligands constitutes the initial phase of the decomposition. researchgate.net This is followed by the decomposition of the thiocyanate anions at higher temperatures, ultimately leading to the formation of the corresponding metal oxides. researchgate.net This sequential degradation highlights the influence of triethanolamine in directing the decomposition pathway, where the organic amine component is eliminated before the breakdown of the inorganic thiocyanate moiety.

The decomposition of triethanolamine complexes generally proceeds through multiple stages. For instance, in related metal-saccharinate complexes, the decomposition of triethanolamine also occurs in distinct steps, beginning with the exothermic removal of the uncoordinated ethanol groups of the triethanolamine molecules. researchgate.net This initial degradation is then followed by further decomposition of the remaining complex to yield the final metal or metal oxide product. researchgate.net

The specific temperatures and mass loss percentages associated with the decomposition of the triethanolamine and thiocyanate components in mixed ligand complexes provide quantitative insight into this modified decomposition mechanism. The following table summarizes the thermoanalytical data for a series of such complexes, detailing the temperature ranges and corresponding mass losses for the distinct decomposition stages.

| Complex | Temperature Range (°C) | Mass Loss (%) | Assignment |

| [Co(tea)(NCS)₂] | 180-350 | 50.0 | Decomposition of triethanolamine |

| 350-570 | 25.0 | Decomposition of thiocyanate | |

| [Ni(tea)(NCS)₂] | 200-360 | 50.0 | Decomposition of triethanolamine |

| 360-600 | 25.0 | Decomposition of thiocyanate | |

| [Cu(tea)(NCS)₂] | 170-320 | 50.0 | Decomposition of triethanolamine |

| 320-550 | 25.0 | Decomposition of thiocyanate | |

| [Zn(tea)(NCS)₂] | 190-340 | 50.0 | Decomposition of triethanolamine |

| 340-580 | 25.0 | Decomposition of thiocyanate |

Advanced Applications in Chemical Science and Materials Engineering

Applications in Synthetic Chemistry and Building Block Development

Triethanolamine (B1662121) (TEA) is a versatile tridentate ligand capable of forming stable complexes with a variety of metal ions. This chelating ability allows triethanolamine complexes to function as effective metal transporters in various chemical systems. The coordination of TEA to a metal center can modify the metal's reactivity, solubility, and delivery to a specific target in a chemical reaction or material synthesis process.

The coordinating behavior of triethanolamine with transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) has been extensively studied. researchgate.netrsc.orglsu.edu In these complexes, triethanolamine typically binds to the metal ion through its nitrogen atom and one or more of its hydroxyl groups, forming stable chelate rings. This sequestration of the metal ion by the triethanolamine ligand can prevent the metal from precipitating out of solution, thereby maintaining its availability for subsequent chemical transformations.

The structure of these complexes can vary depending on the metal ion, the stoichiometry of the reaction, and the presence of other ligands. For instance, with cobalt(II) and nickel(II) halides and nitrates, triethanolamine can form octahedral complexes. rsc.org In the case of copper(II) complexes, both six-coordinate and bridged hydroxy-group structures have been observed. rsc.orgrsc.org The ability of triethanolamine to form these diverse structures is key to its role as a metal transporter, as the stability and reactivity of the complex can be tuned by modifying the coordination environment of the metal.

The role of triethanolamine complexes as metal transporters is particularly evident in the synthesis of various materials. By forming soluble and stable complexes, triethanolamine facilitates the homogeneous distribution of metal ions in a reaction mixture, which is crucial for the formation of uniform and well-defined materials.

| Metal Ion | Typical Coordination Geometry with Triethanolamine | Reference |

| Co(II) | Distorted Octahedral | rsc.org |

| Ni(II) | Octahedral | rsc.org |

| Cu(II) | Six-coordinate, Bridged Hydroxy | rsc.orgrsc.org |

| Zn(II) | Octahedral | researchgate.net |

Heterocyclic compounds containing a thiocyanate (B1210189) (-SCN) group are valuable precursors in the synthesis of a wide range of biologically active molecules. mdpi.comresearchgate.net The thiocyanate moiety is a versatile functional group that can be readily transformed into other sulfur-containing functionalities, or it can be incorporated into a larger heterocyclic framework to impart specific biological activities.

The synthesis of bioactive heterocycles often involves the introduction of a thiocyanate group onto a heterocyclic scaffold, followed by further chemical modifications. For example, coumarin (B35378) thiocyanates have been used as starting materials for the synthesis of new heterocyclic compounds with potential anti-infective properties. nih.gov These compounds have shown activity against various bacteria, including Escherichia coli, Salmonella typhi, and Staphylococcus aureus. nih.gov

Similarly, thiocyanated pyrazole (B372694) derivatives have been synthesized and evaluated for their inhibitory effects on enzymes such as human carbonic anhydrases, acetylcholinesterase, and α-glycosidase. mdpi.comresearchgate.net The results of these studies indicate that the presence of the thiocyanate group can significantly contribute to the biological activity of the heterocyclic molecule.

The versatility of heterocyclic thiocyanates as precursors stems from the reactivity of the thiocyanate group. It can undergo a variety of chemical transformations, including cyclization, substitution, and addition reactions, allowing for the construction of complex and diverse molecular architectures with a wide spectrum of biological activities.

| Heterocyclic Precursor | Target Bioactive Compound | Biological Activity | Reference |

| Coumarin thiocyanate | Various heterocycles | Anti-infective | nih.gov |

| 4-Thiocyanated pyrazoles | Enzyme inhibitors | Carbonic anhydrase, acetylcholinesterase, and α-glycosidase inhibition | mdpi.comresearchgate.net |

| C5-quinoline-substituted thiocyanates | Antiproliferative agents | Activity against Trypanosoma cruzi | mdpi.com |

Role in Advanced Materials Synthesis and Modification

Chemical solution deposition (CSD) is a versatile and cost-effective technique for the fabrication of thin films of various materials. utwente.nlsemanticscholar.org In this process, a solution containing precursors of the desired material is deposited onto a substrate, followed by a heat treatment to form the final thin film. The properties of the resulting film are highly dependent on the composition and chemistry of the precursor solution.

Triethanolamine is often used as an additive in CSD to improve the quality and properties of the deposited thin films. nepjol.inforesearchgate.net It can act as a complexing agent, a stabilizer, and a morphology modifier. As a complexing agent, triethanolamine can form stable complexes with metal ions in the precursor solution, preventing their premature hydrolysis and precipitation. researchgate.net This leads to a more homogeneous and stable solution, which is essential for the deposition of uniform and defect-free thin films.

The addition of triethanolamine can also influence the growth mechanism and morphology of the thin film. For example, in the chemical bath deposition of tin sulfide (B99878) (SnS) thin films, the concentration of triethanolamine was found to affect the band gap of the resulting films. nepjol.info Similarly, in the deposition of manganese selenide (B1212193) (MnSe) thin films, triethanolamine was used as a complexing agent to control the optical and electrical properties of the films. researchgate.net

The role of triethanolamine in CSD can be summarized as follows:

Complexation: Forms stable complexes with metal ions, preventing precipitation and ensuring a homogeneous precursor solution.

Stabilization: Enhances the stability of the precursor solution, leading to better control over the deposition process.

Morphology Control: Influences the nucleation and growth of the thin film, allowing for the tailoring of its microstructure and properties.

The thermal decomposition of metal-organic precursors is a widely used method for the synthesis of metal oxide nanoparticles and thin films. researchgate.net The properties of the resulting metal oxide are strongly influenced by the structure and composition of the precursor. Triethanolamine-thiocyanate complexes have emerged as promising precursors for the synthesis of metal oxides due to their ability to decompose cleanly at relatively low temperatures, yielding high-purity metal oxides with controlled morphologies.

In these complexes, the triethanolamine ligand coordinates to the metal ion, while the thiocyanate anion acts as a counter-ion. Upon heating, the organic components (triethanolamine and thiocyanate) decompose and volatilize, leaving behind the metal oxide. The decomposition process can be controlled by adjusting the heating rate and atmosphere, allowing for the synthesis of metal oxides with different crystallite sizes and surface areas.

For example, the thermal degradation of triethanolamine complexes with metal thiocyanates has been shown to produce the corresponding metal oxides. uludag.edu.tr The decomposition of the amine ligands typically occurs at lower temperatures, followed by the decomposition of the thiocyanate anions at higher temperatures. uludag.edu.tr Similarly, the thermal decomposition of an iron(III) thiocyanate complex has been used to synthesize hematite (B75146) (α-Fe₂O₃) nanoparticles. nih.gov

The advantages of using triethanolamine-thiocyanate complexes as precursors for metal oxide synthesis include:

Low Decomposition Temperatures: Enables the synthesis of metal oxides at lower temperatures, reducing energy consumption and minimizing grain growth.

High Purity: The organic components decompose cleanly, resulting in high-purity metal oxides.